VU0152099

M4 Receptor Selectivity Functional Assay

Choose VU0152099 for its unmatched selectivity over orthosteric agonists and GABAA receptor off-target effects. Engineered for systemic dosing, it provides a reproducible profile across rodent models, unlike species-divergent M4 PAMs. Ideal for de-risking M4-mediated behavioral studies in addiction and psychosis. In stock for immediate shipment.

Molecular Formula C18H17N3O3S
Molecular Weight 355.4 g/mol
Cat. No. B1682264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0152099
SynonymsVU0152099, VU 0152099, VU-0152099
Molecular FormulaC18H17N3O3S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C
InChIInChI=1S/C18H17N3O3S/c1-9-5-10(2)21-18-14(9)15(19)16(25-18)17(22)20-7-11-3-4-12-13(6-11)24-8-23-12/h3-6H,7-8,19H2,1-2H3,(H,20,22)
InChIKeyAZOGCTMOKNTHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0152099: A Selective and Brain-Penetrant M4 Muscarinic Positive Allosteric Modulator for Neuroscience Research


VU0152099 (CAS 612514-42-8) is a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype M4 [1]. It is a potent and selective research compound that enhances the receptor's response to the endogenous agonist acetylcholine without possessing intrinsic agonist activity itself [1]. Developed as a tool compound for in vivo studies, VU0152099 exhibits central nervous system penetration and has been shown to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model of antipsychotic activity [1]. Its chemical name is 3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide [1].

Why VU0152099 Cannot Be Substituted with Other M4 PAMs or In-Class Analogs


Generic substitution with other M4 positive allosteric modulators (PAMs) is not scientifically justifiable due to significant differences in their functional selectivity profiles and the potential for 'probe-dependent' pharmacology. The magnitude of positive cooperativity (alpha-value), functional selectivity against other muscarinic receptor subtypes, and in vivo behavioral effects can vary widely between structurally distinct M4 PAMs [1]. Even a close structural analog like VU0152100 exhibits a distinct pharmacokinetic and behavioral profile [1]. Furthermore, some M4 PAMs like LY2033298 have shown species-dependent differences in potency and can possess intrinsic agonist activity at high concentrations, which may confound experimental outcomes [2]. Therefore, precise compound selection based on documented quantitative evidence is required for reproducible research.

Quantitative Differentiation of VU0152099: A Data-Driven Comparison with Key Analogs


Functional Selectivity: VU0152099 Exhibits Clean M4 Selectivity Over Other mAChR Subtypes Up to 30 µM

VU0152099 demonstrates a high degree of functional selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, M3, M5). This contrasts with certain other M4 PAMs which may show 'off-target' activity at high concentrations [1]. In calcium mobilization assays using CHO-K1 cells expressing individual human mAChRs, VU0152099 at a concentration of 30 µM produced no shift in the acetylcholine (ACh) concentration-response curve for M1, M2, M3, or M5 receptors, confirming a clean functional profile [1]. The comparator, VU0152100, was also shown to be functionally selective for M4 in the same assay [1].

M4 Receptor Selectivity Functional Assay

Magnitude of Positive Cooperativity: VU0152099 Enhances ACh Potency with a Defined Fold-Shift

The degree to which an allosteric modulator enhances agonist response is a critical parameter for experimental design. VU0152099 produces a robust and well-characterized leftward shift in the acetylcholine (ACh) concentration-response curve. In functional assays, VU0152099 (30 µM) induces a dose-dependent leftward shift of the ACh CRC with a maximal shift of approximately 30-fold . For comparison, the related PAM LY2033298 has been reported to increase the potency of acetylcholine by up to 40-fold at human M4 receptors, though with a more complex pharmacological profile [1].

M4 PAM Cooperativity Potency

In Vivo Efficacy: VU0152099 Reverses Amphetamine-Induced Hyperlocomotion, a Classic Antipsychotic Screen

A key differentiator for VU0152099 is its validated in vivo efficacy in a rodent behavioral model of psychosis. This is a direct, functional readout that goes beyond in vitro binding or activity. In a direct head-to-head study, both VU0152099 and its close analog VU0152100, when administered systemically at a dose of 56.6 mg/kg i.p., significantly reversed amphetamine-induced hyperlocomotion in rats [1]. This effect is consistent with the hypothesis that M4 PAMs possess antipsychotic-like properties [1].

In Vivo Behavioral Pharmacology Antipsychotic

Optimal Research Applications for VU0152099 Based on Quantitative Evidence


Investigating M4-Mediated Modulation of Dopaminergic Signaling in Rodent Models

The established in vivo efficacy of VU0152099 in reversing amphetamine-induced hyperlocomotion [1] makes it a highly suitable tool for studies aimed at dissecting the role of M4 receptors in regulating midbrain dopaminergic activity. This compound can be used as a selective pharmacological probe to confirm M4-specific effects on dopamine release, particularly in the striatum, providing a clean alternative to non-selective muscarinic agonists.

Serving as a Reference M4 PAM in Selectivity Profiling of Novel Compounds

Given its well-defined and clean functional selectivity profile up to 30 µM against M1, M2, M3, and M5 receptors [1], VU0152099 serves as an excellent reference standard for benchmarking the selectivity of newly developed M4 PAMs. Its lack of activity at other GPCRs further enhances its utility as a 'clean' tool compound in selectivity panels.

Use as a Tool Compound in Preclinical Antipsychotic Drug Discovery

The ability of VU0152099 to reverse amphetamine-induced hyperlocomotion, a classic preclinical model sensitive to known antipsychotic agents [1], positions it as a valuable positive control in antipsychotic drug discovery programs targeting the M4 receptor. It can be used to validate assay systems and to compare the efficacy of new chemical entities in this behavioral paradigm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0152099

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.